REACTION_CXSMILES
|
[F:1][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2CCN(C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C(N(C(C)C)CC)(C)C.[N:31]1([C:36](=[NH:38])[NH2:37])[CH:35]=[CH:34]C=N1>Cl.O1CCOCC1>[F:1][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:34][CH2:35][N:31]([C:36](=[NH:38])[NH2:37])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1
|
Name
|
Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate
|
Quantity
|
201.3 mg
|
Type
|
reactant
|
Smiles
|
FCC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
22 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C(N)=N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 45 min. the reaction mixture was concentrated
|
Duration
|
45 min
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in ACN (2 mL)
|
Type
|
CONCENTRATION
|
Details
|
The next day, the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a crude oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
over 14 min.
|
Duration
|
14 min
|
Type
|
CUSTOM
|
Details
|
where B=90% ACN in water using 0.1% TFA as a modifier and A=water using 0.1% TFA as a modifier) with a flow rate of 20 ml/min to isolate
|
Name
|
|
Type
|
product
|
Smiles
|
FCC=1C=C(C=CC1)N1CCN(CC1)C(N)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |